4-(dipropylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Description
The compound 4-(dipropylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide (CAS: 448234-56-8) is a sulfonamide-based molecule with a molecular formula of C24H29N5O5S2 and a molecular weight of 531.65 g/mol. Its structure features dual sulfamoyl groups: one attached to a dipropylamine moiety and the other linked to a 4-methylpyrimidin-2-yl group (Figure 1). This design likely enhances target binding and modulates physicochemical properties such as solubility and lipophilicity .
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O5S2/c1-4-16-29(17-5-2)36(33,34)22-10-6-19(7-11-22)23(30)27-20-8-12-21(13-9-20)35(31,32)28-24-25-15-14-18(3)26-24/h6-15H,4-5,16-17H2,1-3H3,(H,27,30)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMVSPXZFCLASR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Dipropylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide, a compound with the chemical formula C24H29N5O5S2, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes dipropylsulfamoyl and methylpyrimidinyl groups, which contribute to its bioactivity. Its molecular weight is approximately 505.64 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may interfere with microtubule dynamics, similar to other known microtubule-targeting agents (MTAs), which can lead to cell cycle arrest and apoptosis in cancer cells .
Anticancer Activity
Recent research has highlighted the compound's potential as an anticancer agent:
- Cell Viability Assays : In vitro studies demonstrated that the compound significantly reduces cell viability in various cancer cell lines, including those resistant to traditional chemotherapeutics. For instance, it exhibited an IC50 value of 22 ± 2 nM against vincristine-resistant nasopharyngeal cancer cells .
- Mechanistic Insights : The compound induces G2/M phase cell cycle arrest and promotes apoptosis through the activation of caspase pathways. This mechanism is crucial for overcoming drug resistance in cancer therapies.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent:
- Inhibition Studies : Tests against common bacterial strains revealed significant inhibitory effects, suggesting its potential application in treating bacterial infections .
- Synergistic Effects : When combined with existing antibiotics, it exhibited synergistic effects that enhance the overall efficacy against resistant strains.
Data Table: Biological Activity Summary
Case Studies
- Case Study on Cancer Resistance : A study involving the use of this compound in a murine model demonstrated a significant reduction in tumor size when administered alongside conventional chemotherapy agents. The results indicated a potential role in reversing drug resistance mechanisms.
- Antimicrobial Efficacy : Clinical isolates of resistant bacterial strains were treated with the compound, showing enhanced susceptibility when used in combination with standard antibiotics. This suggests a potential for developing new treatment protocols for multi-drug resistant infections.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Modifications and Physicochemical Properties
Substituent Variations
4-[Bis(2-methylpropyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide (CAS: 868212-53-7):
- Molecular Formula : C26H33N5O5S2
- Molecular Weight : 559.7 g/mol
- Key Differences : Replaces dipropylsulfamoyl with diisobutylsulfamoyl , increasing molecular weight by ~28 g/mol. The XLogP3 value of 3.5 indicates higher lipophilicity compared to the target compound, which may enhance membrane permeability but reduce aqueous solubility .
- N-{4-[(4-Methylpyrimidin-2-yl)Sulfamoyl]Phenyl}-4-Nitrobenzamide (CAS: 132593-36-3): Molecular Formula: C18H15N5O5S Molecular Weight: 413.41 g/mol Key Differences: Substitutes the dipropylsulfamoyl group with a nitro moiety.
Physicochemical Data Comparison
Antifungal and Antibacterial Activity
- LMM5 and LMM11 (1,3,4-oxadiazoles):
- Compound 3 (4-Methyl-N-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide):
Cytotoxicity and Aryl Substitution Effects
Key Research Findings and Implications
- Lipophilicity vs. Solubility: The diisobutyl analog’s higher XLogP3 (3.5 vs. target compound’s estimated ~3.0) suggests better blood-brain barrier penetration but may require formulation adjustments for intravenous delivery .
- Thermal Stability : Nitro-substituted analogs (e.g., 270–272°C melting point) offer advantages in solid-state storage but may limit solubility in biological matrices .
- Antimicrobial Optimization : The trifluoromethyl group’s electron-withdrawing effects could enhance target binding, as seen in analogs with improved IC50 values against bacterial enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
